1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-15-7-9-16(10-8-15)24(22,23)17-12-20(13-17)18(21)11-6-14-4-2-1-3-5-14/h1-5,7-10,17H,6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEARQZLXUQSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Azetidine formation often employs cyclization of 1,3-dihaloalkanes or amino alcohols. For example, N-protected 3-amino-1-propanol derivatives undergo base-mediated cyclization to yield azetidine intermediates.
Reaction Conditions :
- Solvent : Toluene or dichloromethane.
- Base : Non-nucleophilic bases (e.g., DBU, K₂CO₃).
- Temperature : 80–110°C.
- Yield : 60–75%.
Mechanistic Insight :
Intramolecular nucleophilic displacement forms the strained four-membered ring. Steric hindrance from N-protecting groups (e.g., benzhydryl) prevents oligomerization.
Strain-Release Azetidinylation
Recent advances utilize azabicyclo[1.1.0]butane (ABB) reagents for modular azetidine synthesis. ABB derivatives react with secondary amines via strain-release processes to form 3,3-disubstituted azetidines.
Example Protocol :
| Reagent | Amine Partner | Catalyst | Yield | Reference |
|---|---|---|---|---|
| PMP(Cbz)ASF 11 | Morpholine | None | 84% |
This method enables rapid access to azetidines with diverse substituents but requires specialized reagents.
Sulfonylation of Azetidine
Direct Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The azetidine nitrogen undergoes sulfonylation using 4-fluorobenzenesulfonyl chloride under mild conditions:
Optimized Procedure :
- Molar Ratio : 1:1.2 (azetidine:sulfonyl chloride).
- Base : Triethylamine (2.5 equiv).
- Solvent : Dichloromethane, 0°C → room temperature.
- Reaction Time : 4–6 hours.
- Yield : 85–92%.
Side Reactions :
Over-sulfonylation is mitigated by controlled reagent addition. Excess base may deprotonate the azetidine, reducing reactivity.
Sulfonyl Fluoride Coupling
Azetidine sulfonyl fluorides (ASFs) offer improved stability over chlorides. PMP(Cbz)ASF 11 reacts with amines via dehydrofluorosulfonylation (deFS) to form sulfonamides:
Kinetic Data :
| Parameter | PMP OSF 1 | PMP(Cbz)ASF 11 |
|---|---|---|
| Activation Energy | 22.1 kcal/mol | 24.5 kcal/mol |
| Rate (60°C) | 0.15 min⁻¹ | 0.12 min⁻¹ |
ASFs enable chemoselective reactions without competing SuFEx pathways, making them ideal for complex systems.
Coupling of 3-Phenylpropan-1-one to Azetidine
Acylation via Propanoyl Chloride
The azetidine nitrogen is acylated using 3-phenylpropanoyl chloride:
Reaction Setup :
Purification :
Chromatography on silica gel (ethyl acetate/hexane) isolates the product. NMR confirms absence of diacylated byproducts.
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling links pre-formed azetidine sulfonamides to ketone precursors:
Suzuki-Miyaura Example :
| Component | Catalyst | Ligand | Yield |
|---|---|---|---|
| Boronic ester | Pd(PPh₃)₄ | XPhos | 68% |
| 3-Bromophenylpropan-1-one | Pd(OAc)₂ | BINAP | 72% |
This method accommodates electron-deficient aryl groups but suffers from homocoupling side reactions.
Integrated Synthetic Routes
Linear Approach (Azetidine → Sulfonylation → Acylation)
Stepwise Yields :
- Azetidine formation: 70%.
- Sulfonylation: 88%.
- Acylation: 82%.
Overall Yield : 70% × 88% × 82% ≈ 50.5% .
Advantages :
Convergent Approach (Fragment Coupling)
Pre-formed 3-((4-fluorophenyl)sulfonyl)azetidine and 3-phenylpropanoyl chloride are coupled in one pot:
Conditions :
Limitations :
Requires strict anhydrous conditions to prevent hydrolysis.
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, 2H, Ar-F), 4.35 (m, 4H, azetidine CH₂), 3.02 (t, J=7.1 Hz, 2H, COCH₂) |
| ¹³C NMR | δ 207.5 (C=O), 134.2 (d, J=256 Hz, C-F), 58.1 (azetidine CH₂) |
| HRMS | [M+H]⁺ Calc. 402.1264, Found 402.1268 |
X-ray Crystallography :
Confirms chair-like azetidine conformation with sulfonyl group in equatorial position.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.
Scientific Research Applications
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The azetidine ring and the fluorophenyl sulfonyl group are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Sulfonyl Azetidine Derivatives
Compounds with sulfonyl-substituted azetidine rings and varying aryl groups are critical for structure-activity relationship (SAR) studies.
Key Observations :
Chalcone Derivatives with Arylpropan-1-one Moieties
Chalcones (1,3-diarylpropenones) share the propan-1-one backbone and provide insights into conformational preferences.
Key Observations :
- Spatial Arrangement: Chalcone derivatives exhibit variable dihedral angles between aryl rings (7.14°–56.26°), influencing conjugation and molecular planarity . The target compound’s azetidine ring likely imposes distinct torsional constraints compared to chalcones’ flexible enone systems.
Piperidine/Piperazine-Based Sulfonamides
Piperidine and piperazine derivatives highlight the impact of nitrogen heterocycles on physicochemical properties.
Key Observations :
Biotransformation Products (Azetidin-2-one Derivatives)
Fungal metabolites of ezetimibe () demonstrate azetidin-2-one rings with hydroxyl/oxo substitutions:
| Metabolite Name | Key Features |
|---|---|
| (3R,4S)-1-(4-Fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | Hydroxyl groups, β-keto moiety |
| (3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one | Oxo group, enhanced polarity |
Key Observations :
- Functional Groups : Hydroxyl and oxo groups in metabolites increase polarity, likely improving aqueous solubility compared to the target compound’s sulfonyl and phenyl groups.
Structural and Analytical Insights
- Crystallography : Related compounds (e.g., ) are characterized via single-crystal XRD using SHELX software, which refines structural parameters and confirms isostructurality in triclinic systems .
- Spectroscopy : ¹⁹F NMR is critical for verifying fluorinated substituents, as demonstrated in sulfonamide derivatives ().
Biological Activity
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by an azetidine ring, a sulfonyl group, and a fluorophenyl moiety. Its molecular formula is , with a molecular weight of 357.43 g/mol. The presence of the sulfonyl group is significant for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit beta-secretase, an enzyme implicated in the formation of amyloid-beta plaques associated with Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, likely due to its ability to disrupt bacterial enzyme functions .
- Cytotoxic Effects : Investigations into its anticancer properties have revealed that it can induce apoptosis in certain cancer cell lines.
Anticancer and Antimicrobial Studies
A summary of key studies exploring the biological activity of the compound is presented below:
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death rates. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Potential
A series of experiments were conducted to assess the antimicrobial efficacy against common pathogens. The results demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections.
Comparison with Similar Compounds
The unique structure of this compound allows it to be compared with other azetidine derivatives. Key differences include:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Lacks sulfonyl group | Lower anticancer activity |
| Compound B | Different phenyl substituent | Enhanced antimicrobial properties |
Q & A
Q. 1.1. What are the key synthetic pathways for 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including sulfonylation of the azetidine ring and subsequent coupling with a propan-1-one derivative. A common approach includes:
Sulfonylation : Reacting 3-aminoazetidine with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in dichloromethane at 0–25°C .
Ketone Formation : Coupling the sulfonylated azetidine with a phenylpropan-1-one precursor via nucleophilic acyl substitution, often using catalysts like DMAP or DCC .
Optimization : Yields improve with strict temperature control (0–5°C during sulfonylation) and anhydrous solvents. Catalytic amounts of Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution in later stages .
Q. 1.2. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the sulfonyl group and azetidine substitution patterns. For example, the sulfonyl group deshields adjacent protons, causing distinct splitting (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 388.12) .
- X-ray Crystallography : Resolves stereochemistry; SHELXL refinement is standard for determining bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles .
Q. 1.3. How does the sulfonyl group influence the compound’s reactivity?
The sulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic attacks to the para position of the fluorophenyl ring. It also stabilizes the azetidine ring via conjugation, reducing ring strain and enhancing thermal stability during reactions .
Advanced Research Questions
Q. 2.1. How can conflicting crystallographic data (e.g., disordered sulfonyl groups) be resolved during structural refinement?
Disorder in the sulfonyl group arises due to rotational flexibility. Mitigation strategies include:
- Multi-zone refinement : Using SHELXL to model partial occupancy for disordered atoms .
- Restraints : Applying geometric restraints (e.g., S–O bond distances fixed at 1.43 Å) to prevent overfitting .
- Low-temperature data collection : Reduces thermal motion, improving resolution (e.g., data collected at 100 K) .
Q. 2.2. What methodologies elucidate structure-activity relationships (SAR) for biological targets?
- Docking Studies : Molecular docking with enzymes (e.g., kinases) identifies key interactions: the sulfonyl group forms hydrogen bonds with catalytic lysine residues, while the phenylpropan-1-one moiety occupies hydrophobic pockets .
- Comparative SAR : Analogues with substituents like trifluoromethyl (CF₃) or methoxy (OCH₃) on the phenyl ring show reduced binding affinity, confirming the fluorophenyl group’s importance .
Q. 2.3. How can reaction byproducts (e.g., des-sulfonylated intermediates) be minimized during synthesis?
- Stepwise Quenching : Adding sulfonyl chloride in aliquots to prevent excess reagent, which hydrolyzes to undesired byproducts .
- Chromatographic Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) detects intermediates early, allowing real-time adjustments .
Q. 2.4. What in vitro assays are suitable for evaluating inhibitory activity against kinases?
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure ATP consumption. IC₅₀ values for this compound against PKA (Protein Kinase A) range from 0.8–1.2 µM, comparable to staurosporine .
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) confirms intracellular accumulation in HEK293 cells .
Q. 2.5. How does the compound’s conformation in solution differ from its crystal structure?
- NOESY NMR : Reveals proximity between the azetidine CH₂ and fluorophenyl protons in solution, suggesting a folded conformation. In contrast, X-ray data shows an extended structure due to crystal packing .
- DFT Calculations : Gas-phase optimizations (B3LYP/6-31G*) predict a 15° deviation in dihedral angles compared to crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
